

Thiazole-5-Carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Thiazole-5-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] Among its derivatives, **thiazole-5-carboxylic acid** has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its versatile chemical handles allow for diverse structural modifications, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of **thiazole-5-carboxylic acid** in drug discovery, with a focus on quantitative data, experimental protocols, and key signaling pathways.

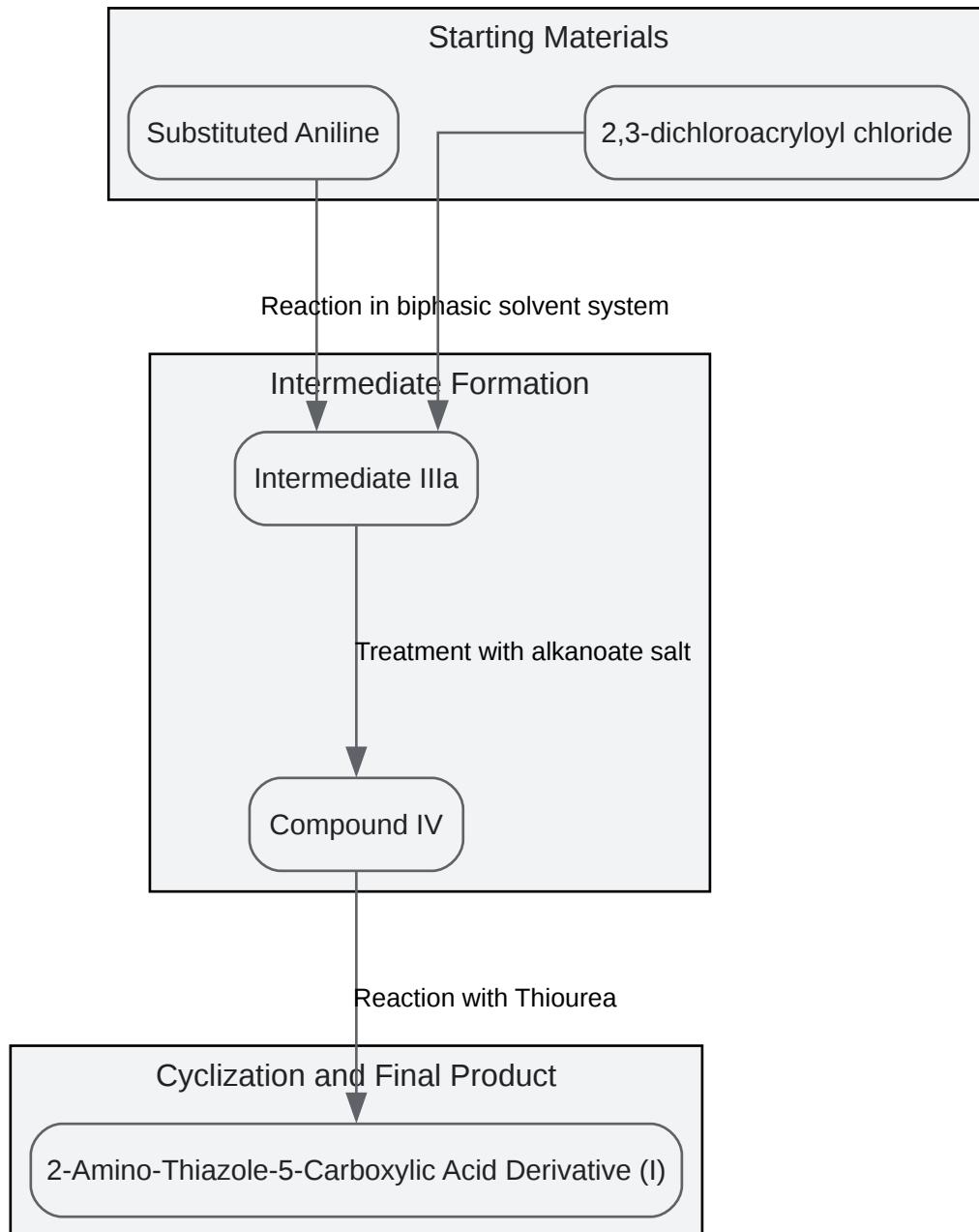
Synthesis of the Thiazole-5-Carboxylic Acid Core

The fundamental method for constructing the thiazole ring is the Hantzsch thiazole synthesis. While various modifications exist, a common route to **thiazole-5-carboxylic acid** derivatives involves the reaction of a thioamide with an α -halocarbonyl compound. For instance, 2-substituted thiazole-5-carboxylates can be synthesized through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides.^[3] Another approach involves the halogen-metal exchange reaction of 5-bromothiazole, which can then be converted to **thiazole-5-carboxylic acid**.^[4]

A general synthetic pathway to obtain 2-amino-**thiazole-5-carboxylic acid** derivatives, a common starting point for further elaboration, is outlined below. This route is advantageous as

it avoids the use of highly toxic or unstable reagents.

General Synthetic Workflow for 2-Amino-Thiazole-5-Carboxylic Acid Derivatives



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Caption: Synthetic workflow for 2-amino-**thiazole-5-carboxylic acid** derivatives.

Key Derivatizations and Structure-Activity Relationships (SAR)

The carboxylic acid moiety at the 5-position and other positions on the thiazole ring serve as convenient handles for creating libraries of derivatives, typically through the formation of amides and esters. These modifications significantly influence the biological activity of the resulting compounds.

For example, a series of 2-amino-**thiazole-5-carboxylic acid** phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib.^[5] The study revealed that while some derivatives exhibited high antiproliferative potency against human K563 leukemia cells, their activity against other cancer cell lines was significantly lower, highlighting the importance of the pyrimidin-4-ylamino core of dasatinib for broader anti-tumor activity.^[5]

The following diagram illustrates a general structure-activity relationship for thiazole-5-carboxamide derivatives as kinase inhibitors.

Caption: Structure-Activity Relationship (SAR) of thiazole-5-carboxamides.

Applications in Medicinal Chemistry

Derivatives of **thiazole-5-carboxylic acid** have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of **thiazole-5-carboxylic acid** derivatives as anticancer agents.^{[2][5][6][7][8]} These compounds have been shown to inhibit the proliferation of various cancer cell lines, including leukemia, breast cancer, lung cancer, and colon cancer.
^{[5][6][7][8]}

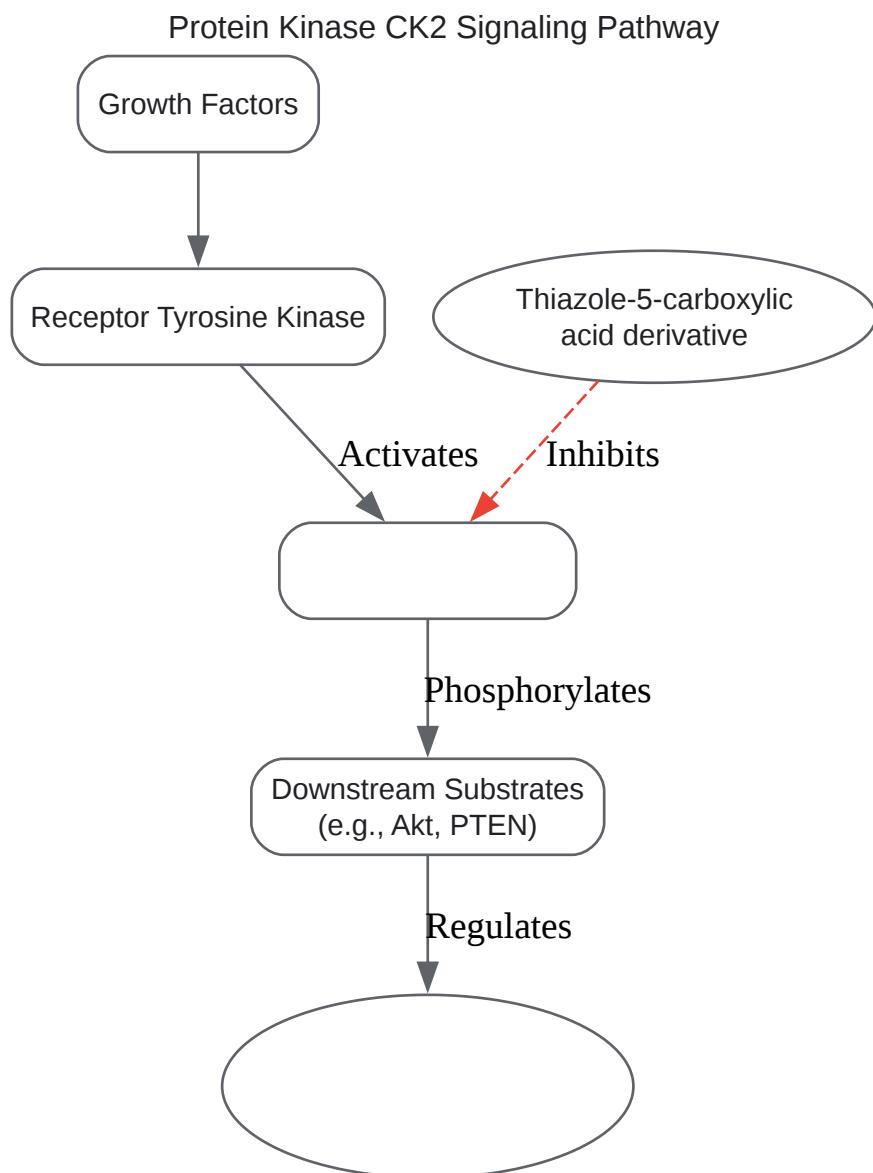
Compound ID	Cancer Cell Line	Biological Activity	Reference
6d	K562 (Leukemia)	High antiproliferative potency	[5]
6d	MCF-7 (Breast)	IC ₅₀ = 20.2 μM	[5]
6d	HT-29 (Colon)	IC ₅₀ = 21.6 μM	[5]
3g	EKVVX (Non-Small Cell Lung)	GI ₅₀ = 0.865 μM	[6]
3g	MDA-MB-468 (Breast)	GI ₅₀ = 1.20 μM	[6]
4c	HOP-92 (Non-Small Cell Lung)	GI ₅₀ = 0.34 μM	[6]
4c	EKVVX (Non-Small Cell Lung)	GI ₅₀ = 0.96 μM	[6]
4c	MDA-MB-231/ATCC (Breast)	GI ₅₀ = 1.08 μM	[6]
8c	A-549 (Lung)	48% inhibition at 5 μg/mL	[7]
8f	A-549 (Lung)	40% inhibition at 5 μg/mL	[7]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer.[9][10] **Thiazole-5-carboxylic acid** derivatives have been identified as potent inhibitors of several protein kinases, including protein kinase CK2 and Src-family kinases.[9][10][11]

Compound Class	Target Kinase	Biological Activity	Reference
1,3-Thiazole-5-carboxylic acid derivatives	Protein Kinase CK2	Most active compound IC ₅₀ = 0.4 μM	[9][10]
2-(aminoheteroaryl)-thiazole-5-carboxamides	p56Lck (Src-family kinase)	Potent inhibitors	[11]

The inhibition of protein kinase CK2, a serine/threonine kinase involved in cell growth, proliferation, and apoptosis, is a promising strategy for cancer therapy.[9] The signaling pathway involving CK2 is depicted below.



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Caption: Inhibition of the Protein Kinase CK2 signaling pathway.

Other Therapeutic Applications

The versatility of the **thiazole-5-carboxylic acid** scaffold extends to other therapeutic areas:

- **Antimicrobial and Antiviral Activity:** Thiazole derivatives have shown activity against various pathogens, including multi-drug resistant Gram-negative bacteria and viruses like HIV-1, adenovirus, and coronaviruses.[1][12]

- Anti-inflammatory and Antioxidant Effects: Certain derivatives have demonstrated anti-inflammatory and antioxidant properties.[2][13]
- Metabolic Diseases: **Thiazole-5-carboxylic acid** derivatives have been investigated as xanthine oxidase inhibitors for the treatment of gout and have shown potential in improving insulin sensitivity in diabetic models.[14][15]

Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives

This protocol describes a common method for the synthesis of amide derivatives from a **thiazole-5-carboxylic acid** intermediate.

Materials:

- 2-(2-substituted-phenyl)-4-(trifluoromethyl)**thiazole-5-carboxylic acid**
- Thionyl chloride (SOCl₂)
- Substituted aniline
- Triethylamine (TEA)
- Dry Dichloromethane (DCM)

Procedure:

- A solution of the 2-(2-substituted-phenyl)-4-(trifluoromethyl)**thiazole-5-carboxylic acid** in dry DCM is prepared.
- Thionyl chloride is added dropwise to the solution at room temperature, and the mixture is refluxed for 2-3 hours.
- The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

- The crude acid chloride is dissolved in dry DCM and added dropwise to a solution of the substituted aniline and triethylamine in dry DCM at 0 °C.
- The reaction mixture is stirred at room temperature for 4-6 hours.
- The mixture is then washed with water, 1N HCl, saturated NaHCO₃ solution, and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to afford the desired 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivative.[\[7\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

- Cancer cell lines (e.g., A-549, Bel7402, HCT-8)
- Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (predissolved in DMSO)
- MTT solution (0.5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO, isopropanol with HCl)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to attach overnight.
- The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is also included.
- The cells are incubated for a specified period (e.g., 72 hours).
- After the incubation period, the medium is removed, and MTT solution is added to each well.
- The plates are incubated for an additional 4 hours at 37 °C to allow the formation of formazan crystals.
- The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.
- The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.^[7]

Conclusion

Thiazole-5-carboxylic acid is a highly versatile and valuable building block in medicinal chemistry. Its amenability to a wide range of chemical modifications allows for the generation of diverse compound libraries with a broad spectrum of biological activities. The continued exploration of this scaffold, coupled with rational drug design and a deeper understanding of its interactions with biological targets, holds significant promise for the discovery of novel and effective therapeutic agents for a multitude of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further harness the potential of this remarkable heterocyclic core.

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